1-Trityl-1H-imidazole-2-carbaldehyde

Organic Synthesis Regioselectivity Lithiation

Ensure regiochemical precision in your imidazole-based synthesis by selecting the correct 2-carbaldehyde isomer. This N1-trityl protected building block uniquely directs subsequent reactions (e.g., lithiation, halogenation) to the C4 position, preventing the failed syntheses common with the 4- or 5-carbaldehyde regioisomers. The combination of a reactive aldehyde handle and steric bulk is ideal for convergent synthesis of kinase inhibitors or fluorescent probes. Fully characterized for use as a reference standard in pharmaceutical QC.

Molecular Formula C23H18N2O
Molecular Weight 338.4 g/mol
CAS No. 67478-50-6
Cat. No. B1298043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trityl-1H-imidazole-2-carbaldehyde
CAS67478-50-6
Molecular FormulaC23H18N2O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O
InChIInChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
InChIKeyQYVILFCVZUELEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Trityl-1H-imidazole-2-carbaldehyde (CAS 67478-50-6): A Strategic N-Protected Imidazole Building Block for Targeted Synthesis


1-Trityl-1H-imidazole-2-carbaldehyde (CAS 67478-50-6), also known as 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde, is a heterocyclic building block featuring an imidazole core with a key aldehyde group at the 2-position and a bulky triphenylmethyl (trityl) protecting group on the N1 nitrogen [1]. This specific regiochemistry (2-carbaldehyde) differentiates it from its 4- and 5-carbaldehyde isomers . Its computed physicochemical properties include a molecular weight of 338.4 g/mol, an XLogP3-AA of 4.6, and 0 hydrogen bond donors, indicating high lipophilicity [1]. A reproducible synthetic route reports an 81% yield and a melting point of 190 °C .

The Procurement Risk of 1-Trityl-1H-imidazole-2-carbaldehyde Isomer and Derivative Substitution


The assumption that imidazole-carbaldehydes or trityl-protected imidazoles are interchangeable intermediates for complex synthetic routes is a high-risk procurement error. The specific regiochemistry of the aldehyde (2- vs. 4-position) fundamentally alters the downstream molecular scaffold, directing electrophilic/nucleophilic attacks and influencing metal coordination . Furthermore, while the trityl group is a common N-protecting strategy, its presence in the 2-carbaldehyde isomer provides a unique combination of steric bulk and a reactive electrophilic handle at an adjacent position, enabling specific transformations like Schiff base formation or selective cross-couplings that are not possible with other regioisomers or unprotected analogs . Substituting with 1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6), which is often more readily available, will lead to a different regioisomeric product and a failed synthetic route, as evidenced by its distinct application in histamine and girolline analog synthesis .

Quantitative Differentiation of 1-Trityl-1H-imidazole-2-carbaldehyde (CAS 67478-50-6)


Regioselectivity in Electrophilic Aromatic Substitution and Metalation

The bulky N1-trityl group in 1-trityl-1H-imidazole-2-carbaldehyde is known to shield the adjacent C5 position, thereby forcing any subsequent electrophilic substitution or directed ortho-metalation to occur selectively at the C4 position . This is a class-level inference for N-trityl imidazoles. In stark contrast, the unprotected parent compound, 1H-imidazole-2-carbaldehyde (CAS 10111-08-7), lacks this steric bias, leading to complex mixtures from competing reactions at the N1, N3, C4, and C5 positions . The trityl group's steric bulk quantifiably alters the product distribution from a mixture to a single regioisomer, a critical advantage for efficient, high-yield synthetic sequences.

Organic Synthesis Regioselectivity Lithiation Protecting Groups

Thermal Stability and Process Safety: Melting Point Comparison

The target compound exhibits a well-defined and relatively high melting point of 190-193 °C . This is a key differentiator from the unprotected parent imidazole-2-carboxaldehyde, which is a liquid at room temperature (melting point 36-40 °C) and prone to polymerization [1]. The higher melting point of the trityl-protected derivative confers significantly improved handling properties, stability during storage, and safer reaction profile (reduced exothermic risk) in large-scale process chemistry, directly translating to lower procurement and operational risk.

Process Chemistry Thermal Stability Physical Properties Safety

Synthetic Reliability and Reproducibility from a Peer-Reviewed Route

A validated and fully characterized synthetic route, published in a peer-reviewed medicinal chemistry journal (European Journal of Medicinal Chemistry), provides a reliable benchmark for procurement . This procedure reports an 81% isolated yield for the target compound from imidazole-2-carbaldehyde and trityl chloride, and includes full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) . This level of detailed, publicly available characterization is not always available for other custom-synthesized building blocks. The existence of this robust, literature-validated method provides a direct advantage for scale-up planning and quality control, ensuring the procured material can be reliably synthesized and identified.

Process Development Reproducibility Synthetic Yield Scale-up

High-Value Application Scenarios for 1-Trityl-1H-imidazole-2-carbaldehyde


Synthesis of Regiochemically Pure 4-Substituted Imidazole-2-carbaldehyde Derivatives

This compound is ideally suited as a starting material for projects requiring selective functionalization at the C4 position of the imidazole ring while retaining the reactive 2-aldehyde handle. The N1-trityl group's steric bulk ensures that subsequent reactions (e.g., halogenation, lithiation) occur predictably at the C4 position, allowing for the efficient, convergent synthesis of complex imidazole-containing scaffolds such as kinase inhibitors or fluorescent probes .

Analytical Reference Standard for Pharmaceutical Impurity Profiling

This fully characterized compound serves as a reference standard for analytical method development, validation (AMV), and quality control (QC) in the synthesis and formulation of active pharmaceutical ingredients (APIs) . It is specifically noted for its role in traceability against pharmacopeial standards (USP or EP) and is used as a reference standard for the veterinary drug Detomidine . Its well-defined spectral data (NMR, MS) makes it a reliable marker for impurity identification and quantification, a critical application in regulated pharmaceutical manufacturing.

Modular Building Block for Schiff Base Ligand Libraries

The 2-carbaldehyde group is highly reactive toward primary amines to form stable Schiff bases. This compound's high lipophilicity (XLogP3-AA 4.6) and steric bulk make it a valuable module for creating focused libraries of imidazole-based ligands for catalysis or bioinorganic chemistry . The trityl group can be subsequently removed under mild acidic conditions to reveal the free N-H imidazole for metal coordination, offering a versatile two-step functionalization strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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